molecular formula C19H26N4O3S B2738659 N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 1172968-49-8

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2738659
CAS No.: 1172968-49-8
M. Wt: 390.5
InChI Key: HHKDBVIQLSUCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a 1-isopropyl-3-methylpyrazole moiety linked via an amide bond to a 4-(piperidin-1-ylsulfonyl)benzoyl group. The compound’s structure integrates a sulfonamide group attached to a piperidine ring, which may enhance solubility and modulate electronic properties, and a substituted pyrazole ring that could influence steric interactions in biological systems.

Properties

IUPAC Name

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-14(2)23-18(13-15(3)21-23)20-19(24)16-7-9-17(10-8-16)27(25,26)22-11-5-4-6-12-22/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKDBVIQLSUCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, molecular interactions, and therapeutic potential.

Molecular Formula: C14H24ClN5
Molecular Weight: 297.83 g/mol
CAS Number: 1856025-74-5
Structural Formula:

N 1 isopropyl 3 methyl 1H pyrazol 5 yl 4 piperidin 1 ylsulfonyl benzamide\text{N 1 isopropyl 3 methyl 1H pyrazol 5 yl 4 piperidin 1 ylsulfonyl benzamide}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. For instance, a study evaluating various pyrazolo[3,4-b]pyridine derivatives demonstrated promising activity against Mycobacterium tuberculosis, suggesting that modifications in the pyrazole structure can enhance antibacterial efficacy .

Inhibition of Enzymes

The compound has also been investigated as a potential inhibitor of cyclooxygenase (COX) enzymes. COX inhibitors are crucial in managing inflammation and pain. A review on COX-II inhibitors indicated that certain pyrazole derivatives exhibit selective inhibition, which could lead to reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Properties

In vitro studies have shown that pyrazole-based compounds may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .

Toxicological Studies

Toxicity assessments using zebrafish models have indicated that while some derivatives exhibit significant biological activity, their safety profiles need thorough evaluation. The lethal concentration (LC50) values provide insight into the potential risks associated with these compounds .

Table 1: Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against Mycobacterium tuberculosis; structure-dependent
Enzyme InhibitionSelective COX-II inhibition reported; potential for reduced side effects
AnticancerInduces apoptosis; affects various cancer cell lines
ToxicityLC50 values indicate variable toxicity; requires further studies

Table 2: Structure-Activity Relationship (SAR)

Compound VariationBiological ActivityNotes
Substitution on Pyrazole RingEnhanced antibacterial activityModifications increase binding affinity
Piperidine Sulfonamide AdditionImproved COX-II inhibitionTargets inflammatory pathways
Altered Alkyl Chain LengthVariable toxicity profilesLonger chains may increase lipophilicity

Case Study 1: Antitubercular Activity

In a recent study focusing on the synthesis and biological evaluation of pyrazolo derivatives, compounds similar to this compound were evaluated for their effectiveness against Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial load at certain concentrations, highlighting the potential for developing new antitubercular agents from this chemical scaffold .

Case Study 2: COX-II Inhibitory Effects

A comparative analysis of various pyrazole derivatives revealed that those with sulfonamide groups exhibited potent COX-II inhibitory effects. This suggests that structural modifications can lead to more effective anti-inflammatory agents with fewer gastrointestinal side effects compared to traditional NSAIDs .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with pyrazole and sulfonamide functionalities exhibit significant anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

Studies have shown that similar pyrazole derivatives possess notable antimicrobial activity. For instance, minimum inhibitory concentrations (MIC) for certain derivatives have been recorded as low as 0.22 to 0.25 μg/mL against various bacterial strains . The presence of the thiophene ring may further enhance this activity.

Anticancer Potential

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide may also hold promise as an anticancer agent. Preliminary studies suggest that modifications in the structure can lead to enhanced cytotoxicity against cancer cell lines . The compound's ability to modulate key signaling pathways involved in cancer proliferation is of particular interest.

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds, providing insights into the potential applications of this compound:

Case Study 1: Antifungal Activity

A series of pyrazole carboxamides were synthesized and tested for antifungal properties, showing promising results against common fungal pathogens . This reinforces the potential for developing antifungal agents based on this structural framework.

Case Study 2: Structure–Activity Relationship (SAR)

Investigations into the SAR of pyrazole derivatives revealed that specific modifications can significantly enhance biological activity. For example, substituents on the thiophene ring were found to alter binding affinities for biological targets, which is crucial for drug design .

Comparative Analysis of Related Compounds

Compound NameStructureUnique Properties
N-(4-methylphenyl)-2-(thiophen-3-yl)acetamideStructureEnhanced lipophilicity
1-(4-fluorophenyl)-3-methylpyrazoleStructureExhibits potent anti-inflammatory activity
5-methylpyrazole derivativesStructureKnown for diverse biological activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the benzamide core, pyrazole substituents, and sulfonamide-linked heterocycles. Below is a comparative analysis with key derivatives:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Benzamide Substituents Pyrazole Substituents Sulfonamide-Linked Group Key Features
Target Compound 4-(piperidin-1-ylsulfonyl) 1-isopropyl, 3-methyl Piperidine High lipophilicity due to isopropyl group; potential steric hindrance
[N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] 4-(sulfamoylphenyl)amino, 4-methoxyphenyl None (non-pyrazole backbone) Sulfamoylphenyl Electron-withdrawing sulfamoyl group; enhanced solubility via methoxy group
N-((3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide 2-fluoro, 4-(1-methylpyrazol-5-yl) 1-methyl (3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl Fluorine atoms improve metabolic stability; chiral piperidine for selectivity

Key Findings:

Pyrazole Modifications :

  • The target compound’s 1-isopropyl-3-methylpyrazole group introduces significant steric bulk compared to the 1-methylpyrazole in . This may reduce binding affinity in tight enzymatic pockets but improve selectivity for larger binding sites.
  • Fluorinated pyrazole derivatives (e.g., ) exhibit enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.

Sulfonamide and Piperidine Interactions: The piperidin-1-ylsulfonyl group in the target compound likely increases solubility compared to non-piperidine sulfamoyl derivatives (e.g., ), as piperidine’s basic nitrogen can form salts under physiological conditions. In , the (3S,4S)-4-(3,4-difluorophenyl)piperidine moiety introduces chirality and fluorinated aromaticity, which may enhance target specificity in kinase or receptor binding.

Research Implications and Limitations

While the provided evidence lacks explicit biological data for the target compound, structural trends suggest the following hypotheses:

  • Pharmacokinetics : The isopropyl group may prolong half-life via increased lipophilicity but could limit aqueous solubility.
  • Target Engagement : The piperidinylsulfonyl group may interact with polar residues in enzymes (e.g., carbonic anhydrases or kinases), as seen in sulfonamide-containing drugs.

Limitations:

  • No activity or toxicity data are available in the cited sources, necessitating further experimental validation.
  • Comparative crystallographic studies (e.g., using SHELX or WinGX ) could clarify conformational differences between analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide, and what reaction conditions maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step processes:

  • Step 1 : Formation of the pyrazole core via condensation of substituted hydrazines with β-keto esters or diketones. For example, 1-isopropyl-3-methylpyrazole can be synthesized using 3-methyl-1H-pyrazol-5-amine derivatives and isopropyl halides under basic conditions .
  • Step 2 : Introduction of the piperidine sulfonyl group via sulfonylation of the benzamide intermediate. This is achieved by reacting 4-(piperidin-1-ylsulfonyl)benzoic acid with the pyrazole-amine intermediate using coupling agents like EDC/HOBt in DMF .
  • Key Conditions : Optimize reaction time (12–24 hr), temperature (25–60°C), and stoichiometry (1:1.2 ratio of amine to sulfonyl chloride). Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >75% purity .

Q. What analytical techniques are recommended for characterizing this compound, and how should data inconsistencies be resolved?

  • Methodological Answer :

  • Primary Techniques :
  • HPLC-MS : To confirm molecular weight and purity (e.g., C18 column, acetonitrile/water gradient) .
  • NMR (¹H, ¹³C, 2D-COSY): Assign signals for the pyrazole (δ 6.2–7.1 ppm), piperidine (δ 2.5–3.5 ppm), and sulfonyl groups (δ 3.8–4.2 ppm). Discrepancies in integration ratios may indicate stereochemical impurities .
  • Resolution of Contradictions : Cross-validate using FTIR (sulfonamide S=O stretch at 1150–1350 cm⁻¹) and X-ray crystallography for absolute configuration .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., Akt isoforms) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <1 µM suggest therapeutic potential .
  • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with control antibiotics like ciprofloxacin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the piperidine sulfonyl moiety for enhanced target selectivity?

  • Methodological Answer :

  • SAR Design :
  • Variations : Replace piperidine with morpholine, pyrrolidine, or azetidine rings.
  • Assays : Test modified analogs against panels of kinases (e.g., 100-kinase Profiler™) to assess selectivity.
  • Data Analysis : Use computational tools (e.g., Schrödinger’s MM-GBSA) to correlate binding energy with experimental IC₅₀. A 24-fold Akt1/Akt2 selectivity was achieved in analogous compounds via dihedral angle optimization .

Q. What computational strategies resolve contradictory data in molecular docking vs. experimental binding assays?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to account for protein flexibility. For example, Akt2’s hydrophobic pocket may require ligand conformational adjustments not captured in static docking .
  • Free Energy Perturbation (FEP) : Quantify energy differences between predicted and observed binding modes. Validate with isothermal titration calorimetry (ITC) to measure ΔG and ΔH .

Q. How can metabolic stability and toxicity be assessed preclinically, and what structural modifications mitigate off-target effects?

  • Methodological Answer :

  • Metabolic Profiling : Use liver microsomes (human/rat) to identify CYP450-mediated degradation. LC-MS/MS quantifies metabolites (e.g., hydroxylation at the pyrazole methyl group) .
  • Toxicity Mitigation : Introduce electron-withdrawing groups (e.g., fluorine) to reduce reactive metabolite formation. For example, fluorinated analogs of similar benzamides showed reduced HaCaT keratinocyte apoptosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.